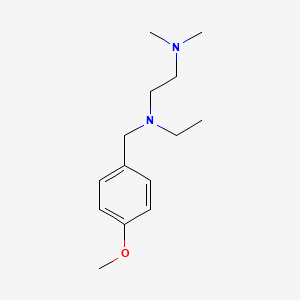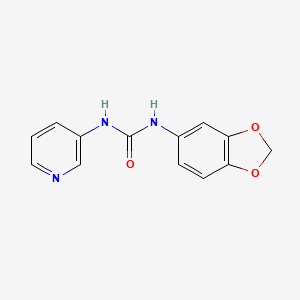![molecular formula C16H21ClN2O3 B5817743 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5817743.png)
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, commonly known as SD-701, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It is a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4), which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
Mecanismo De Acción
SD-701 exerts its pharmacological effects by inhibiting the enzyme 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which is responsible for the hydrolysis of cAMP. By inhibiting 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, SD-701 increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the modulation of various cellular processes such as inflammation, apoptosis, and synaptic plasticity.
Biochemical and Physiological Effects:
SD-701 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. In addition, SD-701 has been shown to modulate synaptic plasticity, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of SD-701 is its high selectivity for 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of SD-701 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on SD-701 could focus on its potential therapeutic effects in other neurological disorders such as epilepsy, stroke, and traumatic brain injury. It could also be studied in combination with other drugs to enhance its therapeutic effects. Furthermore, the development of more soluble analogs of SD-701 could improve its pharmacokinetic properties and increase its translational potential.
Métodos De Síntesis
The synthesis of SD-701 involves the reaction of 1-(4-chloro-3,5-dimethylphenoxy)acetyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, where the acyl chloride group of the starting material is replaced by the piperidine-4-carboxamide group. The resulting product is then purified by column chromatography to obtain pure SD-701.
Aplicaciones Científicas De Investigación
SD-701 has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and neuropathic pain. It has been shown to have anti-inflammatory, neuroprotective, and immunomodulatory effects in preclinical studies.
Propiedades
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10-7-13(8-11(2)15(10)17)22-9-14(20)19-5-3-12(4-6-19)16(18)21/h7-8,12H,3-6,9H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONHMQUSXQWUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)
![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)

![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)
![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)
![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)


